4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18664812
InChI: InChI=1S/C15H16BrF3N2O/c1-8-7-10-12(14(16)13(8)15(17,18)19)9(2)20-21(10)11-5-3-4-6-22-11/h7,11H,3-6H2,1-2H3
SMILES:
Molecular Formula: C15H16BrF3N2O
Molecular Weight: 377.20 g/mol

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

CAS No.:

VCID: VC18664812

Molecular Formula: C15H16BrF3N2O

Molecular Weight: 377.20 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole -

Description

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole is a complex organic compound with a Chemical Abstracts Service (CAS) number of 2852766-90-4. It belongs to the class of heterocyclic compounds due to the presence of an indazole ring. The compound features a bromine atom, a trifluoromethyl group, and a tetrahydro-2H-pyran substituent, making it significant in various chemical applications .

Safety Data

Safety data indicates that it may cause irritation upon contact with skin or eyes.

Synthesis

The synthesis of 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole involves multi-step organic reactions. A common approach may include palladium-catalyzed coupling reactions to form carbon-carbon bonds during the synthesis process. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity.

Applications

This compound exemplifies the intersection of synthetic organic chemistry and applied research in developing new therapeutic agents and materials. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, while the indazole moiety can participate in hydrogen bonding and other interactions that stabilize binding to target sites.

Chemical Reactions

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole can undergo various chemical reactions. Common reagents used in these reactions include those involved in palladium-catalyzed coupling reactions.

Research Findings

Research on compounds like 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole highlights the importance of indazole derivatives in drug design. Indazole rings are frequently used as active scaffolds in designing inhibitors for enzymes, similar to how indole rings are used in other contexts .

Comparison with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight
4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole2852766-90-4C15H16BrF3N2O377.21 g/mol
1H-Indazole, 4-bromo-5-chloro-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-2852766-36-8C14H16BrClN2O343.65 g/mol
4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole2206742-48-3C14H17BrN2O309.20 g/mol
Product Name 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole
Molecular Formula C15H16BrF3N2O
Molecular Weight 377.20 g/mol
IUPAC Name 4-bromo-3,6-dimethyl-1-(oxan-2-yl)-5-(trifluoromethyl)indazole
Standard InChI InChI=1S/C15H16BrF3N2O/c1-8-7-10-12(14(16)13(8)15(17,18)19)9(2)20-21(10)11-5-3-4-6-22-11/h7,11H,3-6H2,1-2H3
Standard InChIKey VFRIGNCLCWIPPH-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=NN2C3CCCCO3)C)C(=C1C(F)(F)F)Br
PubChem Compound 170903012
Last Modified Aug 10 2024

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